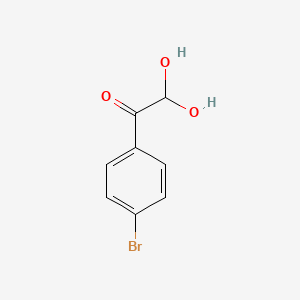

1-(4-Bromophenyl)-2,2-dihydroxyethanone

Description

Significance of Vicinal Diols and Halogenated Aromatic Ketones in Chemical Transformations

The chemical utility of 1-(4-Bromophenyl)-2,2-dihydroxyethanone is best understood by examining its core components: the vicinal diol and the halogenated aromatic ketone moieties.

Vicinal Diols: Also known as glycols, vicinal diols are organic compounds featuring two hydroxyl (-OH) groups on adjacent carbon atoms. scispace.comnih.gov This structural motif is fundamental in organic chemistry. Vicinal diols are key intermediates in various reactions, such as the oxidation of alkenes. scispace.com They can be synthesized through methods like the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate. beilstein-journals.org Their synthetic importance lies in their ability to be transformed into a wide array of other functional groups. For example, they can undergo dehydration to form alkenes or be subjected to the pinacol (B44631) rearrangement to yield ketones or aldehydes. nih.gov Furthermore, the hydroxyl groups can serve as protecting groups for carbonyls, a crucial strategy in multi-step syntheses. beilstein-journals.org

Halogenated Aromatic Ketones: Aromatic ketones containing a halogen atom, particularly on the α-carbon (α-haloketones), are highly versatile synthons in organic chemistry. researchgate.netnih.gov The halogen atom in these compounds is exceptionally reactive in SN2 displacement reactions, making them excellent substrates for introducing various nucleophiles. This reactivity has been widely exploited for the synthesis of a vast range of N, S, and O-heterocycles, which are prevalent in pharmacologically active compounds. researchgate.netnih.gov The aromatic portion of the molecule, such as the 4-bromophenyl group, also allows for participation in cross-coupling reactions, further expanding its synthetic potential. scispace.com Recent research has focused on developing novel methods to transform aromatic ketones into other functional groups like esters, broadening their applicability in creating valuable aromatic compounds for pharmaceuticals and materials science.

Scope and Objectives of the Academic Review

This review aims to provide a focused and scientifically rigorous overview of 1-(4-Bromophenyl)-2,2-dihydroxyethanone. The primary objective is to consolidate the understanding of this compound by:

Detailing the fundamental importance of its constituent chemical moieties—vicinal diols and halogenated aromatic ketones—in synthetic organic chemistry.

Summarizing the specific, albeit limited, research in which 1-(4-Bromophenyl)-2,2-dihydroxyethanone has been characterized or utilized.

Positioning the compound within the broader context of synthetic intermediates used for constructing complex organic molecules, particularly heterocycles.

By adhering strictly to these objectives, this article serves as a foundational reference for researchers interested in the potential applications of 1-(4-Bromophenyl)-2,2-dihydroxyethanone and related structures in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2-dihydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZYZUBDFQDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001179 | |

| Record name | 1-(4-Bromophenyl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-42-7 | |

| Record name | 80352-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl 2,2 Dihydroxyethanone

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 1-(4-Bromophenyl)-2,2-dihydroxyethanone (I) reveals that the target molecule can be obtained from the corresponding α-dicarbonyl compound, 1-(4-bromophenyl)glyoxal (II), through hydration. This glyoxal (B1671930) is, in turn, accessible via the oxidation of the α-methyl group of a suitable precursor. The most direct precursor identified through this disconnection is 4-bromoacetophenone (III). acs.orgijera.comchem-station.comchemicalbook.comnih.gov This commercially available ketone serves as a common starting material for the synthesis. The 4-bromophenyl moiety is typically introduced prior to the oxidation step, making 4-bromoacetophenone a key building block in the synthesis of the target compound. orgsyn.orgorgsyn.orgnih.govsigmaaldrich.comchemspider.comnist.gov

The primary synthetic transformation is the oxidation of the methyl ketone of 4-bromoacetophenone to a glyoxal, which readily forms the stable dihydroxyethanone in the presence of water.

Classical Synthetic Routes to α,α-Dihydroxyketones and Aryl Bromides

The classical synthesis of 1-(4-Bromophenyl)-2,2-dihydroxyethanone predominantly involves the oxidation of 4-bromoacetophenone. One of the most established methods for this transformation is the use of selenium dioxide (SeO2). chem-station.comchemicalbook.comnih.gov This reagent is known for its ability to oxidize the α-methylene group of a carbonyl compound to a 1,2-dicarbonyl species. The reaction is typically carried out in a suitable solvent, such as dioxane or ethanol (B145695), often with the addition of a small amount of water. acs.org The resulting 1-(4-bromophenyl)glyoxal is then hydrated to yield the final product.

Another classical, albeit less common, method involves the oxidation of 4-bromoacetophenone using potassium hexacyanoferrate(III) in an alkaline medium. ijera.com This method also proceeds through the oxidation of the acetyl group to a glyoxal, which is subsequently hydrated.

The precursor, 4-bromoacetophenone, can be synthesized via the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst such as aluminum chloride.

Chemo- and Regioselective Synthetic Approaches Employing Catalysis

Modern synthetic chemistry has focused on developing more efficient and selective catalytic methods for the synthesis of complex molecules, including those with the functionalities present in 1-(4-Bromophenyl)-2,2-dihydroxyethanone.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

While direct transition-metal-catalyzed oxidation of 4-bromoacetophenone to the dihydroxyethanone is not widely reported, transition metal catalysis plays a crucial role in the synthesis of precursors and in subsequent reactions of the target molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to synthesize functionalized 4-bromoacetophenone derivatives prior to oxidation. sigmaaldrich.com

Furthermore, the aryl bromide moiety of 1-(4-Bromophenyl)-2,2-dihydroxyethanone can be a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, highlighting the synthetic utility of this compound as a building block. mdpi.commdpi.com

Organocatalytic Strategies for Diol Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While the direct organocatalytic oxidation of 4-bromoacetophenone to the target diol is not a standard procedure, organocatalysis is highly relevant in the context of reactions using aryl glyoxal hydrates like 1-(4-Bromophenyl)-2,2-dihydroxyethanone. For example, quinine-derived thiourea (B124793) catalysts have been effectively used in the enantioselective Friedel-Crafts alkylation of naphthols and activated phenols with various aryl glyoxal hydrates. acs.orgnih.govacs.org These reactions proceed under mild conditions and provide access to chiral α-hydroxyketones with high yields and enantioselectivities. acs.orgnih.gov This demonstrates the potential of using organocatalysis to generate stereocenters from the prochiral diol of the title compound.

Green Chemistry Principles in the Synthesis of 1-(4-Bromophenyl)-2,2-dihydroxyethanone

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1-(4-Bromophenyl)-2,2-dihydroxyethanone, these principles can be applied by considering alternative solvents and catalytic systems.

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent is a key aspect of green chemistry. nih.gov Several synthetic procedures involving aryl glyoxals have been successfully carried out in aqueous media. rsc.orgnih.gov For instance, one-pot condensation reactions of aryl glyoxal monohydrates with other reagents to form complex heterocyclic structures have been performed in water, sometimes without the need for a catalyst. nih.gov The synthesis of 1-(4-Bromophenyl)-2,2-dihydroxyethanone itself often concludes with hydration in water, making the final step inherently green.

Moreover, the development of catalytic systems that are active in water, such as certain transition metal complexes or organocatalysts, can further enhance the green credentials of the synthesis. rsc.orgresearchgate.net The use of deep eutectic solvents, which are biodegradable and have low toxicity, also represents a greener alternative for reactions involving aryl glyoxals. rsc.org

Interactive Data Tables

Below are representative data tables for the synthesis of aryl glyoxals, which are the direct precursors to aryl dihydroxyethanones.

Table 1: Classical Synthesis of Aryl Glyoxals via Selenium Dioxide Oxidation

| Entry | Starting Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | Dioxane/Water | 4 | 69-72 | acs.org |

| 2 | 4-Methylacetophenone | Dioxane/Water | - | - | acs.org |

| 3 | 4-Bromoacetophenone | Nitrobenzene/TFA | 2 | 70 | acs.org |

Table 2: Organocatalytic Friedel-Crafts Reaction of Aryl Glyoxal Hydrates

| Entry | Aryl Glyoxal Hydrate (B1144303) | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Phenylglyoxal (B86788) hydrate | 1-Naphthol | Quinine-derived thiourea | Toluene | 95 | 98 | acs.orgnih.gov |

| 2 | Phenylglyoxal hydrate | 2-Naphthol | Quinine-derived thiourea | Toluene | 97 | 99 | acs.orgnih.gov |

| 3 | 4-Methoxyphenylglyoxal hydrate | 1-Naphthol | Quinine-derived thiourea | Toluene | 92 | 97 | acs.orgnih.gov |

Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis)

Energy-efficient synthetic protocols are at the forefront of modern organic chemistry, aiming to reduce the environmental footprint and operational costs of chemical transformations. Microwave-assisted organic synthesis has emerged as a particularly effective technique in this domain. sphinxsai.com By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, this method can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. sphinxsai.comresearchgate.net

Detailed Research Findings:

A primary and effective route for the synthesis of aryl glyoxals, the anhydrous form of compounds like 1-(4-bromophenyl)-2,2-dihydroxyethanone, is the oxidation of the corresponding aryl methyl ketone. For the synthesis of the target compound, this involves the oxidation of 4'-bromoacetophenone (B126571). Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. orgsyn.org

Research into the microwave-assisted selenium dioxide oxidation of aryl methyl ketones has demonstrated significant improvements over conventional heating methods. researchgate.netnih.gov While traditional methods often require refluxing for several hours to achieve complete conversion, microwave-assisted protocols can accomplish the same transformation in a fraction of the time. For instance, studies on the synthesis of various para-substituted aryl glyoxals have reported that microwave irradiation can reduce reaction times to as little as three minutes for activated substrates and 18 minutes for deactivated substrates, all while achieving quantitative conversion to the desired aryl glyoxal. researchgate.net

The general procedure involves irradiating a mixture of the aryl methyl ketone and selenium dioxide in a suitable solvent system, such as a mixture of dioxane and water, within a sealed microwave reactor. The direct and rapid heating provided by the microwaves ensures a swift and efficient reaction. Upon completion, the precipitated selenium byproduct can be removed by filtration, and the product can be isolated and purified. The resulting aryl glyoxal readily forms the stable 2,2-dihydroxyethanone hydrate upon the addition of water. orgsyn.org

The table below provides a comparative overview of a conventional synthesis method for a related compound, phenylglyoxal, and the reported improvements achieved through microwave-assisted synthesis for aryl glyoxals in general. This illustrates the potential advantages of applying microwave technology to the synthesis of 1-(4-bromophenyl)-2,2-dihydroxyethanone.

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of Aryl Glyoxals

| Parameter | Conventional Synthesis (Phenylglyoxal from Acetophenone) orgsyn.org | Microwave-Assisted Synthesis (General Aryl Glyoxals from Aryl Methyl Ketones) researchgate.net |

| Starting Material | Acetophenone | Substituted Aryl Methyl Ketones |

| Reagent | Selenium Dioxide | Selenium Dioxide |

| Heating Method | Reflux | Microwave Irradiation |

| Reaction Time | 4 hours | 3 - 18 minutes |

| Solvent | Dioxane/Water | Dioxane/Water |

| Yield | 69-72% | Quantitative Conversion |

While specific data for the microwave-assisted synthesis of 1-(4-bromophenyl)-2,2-dihydroxyethanone is not extensively detailed in the cited literature, the established success of this methodology for analogous compounds strongly supports its applicability and potential for significant process intensification. The principles of microwave heating, coupled with the known reactivity of 4'-bromoacetophenone with selenium dioxide, provide a solid foundation for developing a rapid and high-yield, energy-efficient protocol for the synthesis of this valuable chemical compound.

Reactivity and Reaction Mechanisms of 1 4 Bromophenyl 2,2 Dihydroxyethanone

Reactivity of the Hydrate (B1144303) Form of the Ketone Functionality

1-(4-Bromophenyl)-2,2-dihydroxyethanone is the hydrate of the corresponding α-keto aldehyde, 4-bromophenylglyoxal. Geminal diols, or hydrates, exist in a reversible equilibrium with their parent carbonyl compounds in aqueous solutions. wikipedia.orglibretexts.orgresearchgate.net This equilibrium is a fundamental aspect of carbonyl chemistry, where water acts as a nucleophile, adding to the electrophilic carbonyl carbon. libretexts.orgresearchgate.net

The stability of the resulting gem-diol is significantly influenced by the electronic nature of the substituents on the carbonyl compound. libretexts.org Electron-donating groups tend to stabilize the partial positive charge on the carbonyl carbon, thus favoring the ketone form. Conversely, strong electron-withdrawing groups destabilize the carbonyl group, shifting the equilibrium toward the more stable hydrate. libretexts.org In the case of 1-(4-bromophenyl)-2,2-dihydroxyethanone, the electron-withdrawing para-bromophenyl group enhances the electrophilicity of the carbonyl carbon, thereby favoring the formation and stability of the gem-diol hydrate. wikipedia.orglibretexts.org This effect is analogous to other halogenated aldehydes and ketones, such as chloral (B1216628), which exists predominantly as chloral hydrate due to the influence of the trichloromethyl group. wikipedia.org

The isolation of gem-diols can be challenging because the hydration reaction is reversible. libretexts.org The removal of water from the system will shift the equilibrium back towards the carbonyl compound. libretexts.org The rate of this hydration-dehydration process can be accelerated through acid or base catalysis, although the catalyst does not alter the position of the equilibrium itself. libretexts.orglibretexts.org

Below is a data table illustrating the equilibrium constants (Keq) for the hydration of various aldehydes and ketones, which highlights the structural effects on hydrate stability.

| Carbonyl Compound | Hydrate Form | Keq ([Hydrate]/[Carbonyl]) |

|---|---|---|

| Formaldehyde | Methanediol | 2000 colby.edu |

| Acetaldehyde | Propane-1,1-diol | 1.0 colby.edu |

| Acetone | Propane-2,2-diol | 0.002 colby.edu |

| Hexafluoroacetone | Hexafluoropropane-2,2-diol | ~1,000,000 wikipedia.org |

Nucleophilic and Electrophilic Pathways Involving the Dihydroxy Moiety

The reactivity of the dihydroxy moiety in 1-(4-bromophenyl)-2,2-dihydroxyethanone is intrinsically linked to its equilibrium with the parent ketone. Most reactions proceed via the more reactive carbonyl form. This carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of aldehydes and ketones. libretexts.orgmsu.edu

Key reactive pathways include:

Reduction: The parent ketone can be reduced by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 1-(4-bromophenyl)ethane-1,2-diol. youtube.comchemistrysteps.com

Acetal Formation: In the presence of an acid catalyst, the carbonyl group can react with two equivalents of an alcohol to form an acetal. msu.edu This reaction is reversible and can be used to protect the carbonyl functionality during other transformations. msu.educhemistrysteps.com

Imines and Related Compounds: Reaction with primary amines (R-NH₂) leads to the formation of imines through a nucleophilic addition-elimination mechanism. libretexts.orgmsu.edu Similarly, reactions with secondary amines can produce enamines. libretexts.org The reaction with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields hydrazones, which is a classic test for carbonyl compounds. libretexts.org

The formation of the gem-diol itself is a prime example of a nucleophilic pathway, involving the addition of water to the carbonyl. Under basic conditions, the more nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon first, followed by protonation of the resulting alkoxide. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. libretexts.org

Role of the Para-Bromophenyl Group in Aromatic Transformations

The para-bromophenyl group is not merely a passive substituent; it is an active participant in a range of aromatic transformations, primarily due to the presence of the carbon-bromine (C-Br) bond.

Cross-Coupling Reactions: The aryl bromide functionality makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the bromine atom can be replaced by an aryl, vinyl, or alkyl group by reacting the compound with an appropriate organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net Research on related 4-bromoaryl ketones has demonstrated their utility in multi-component reactions to synthesize complex structures like 4-benzyl-1,1'-biphenyls, highlighting the synthetic potential of the para-bromophenyl moiety. researchgate.net

Photochemical Cleavage: Studies on other bromophenyl ketones have shown that the C-Br bond can undergo photoinduced radical cleavage upon exposure to UV light. acs.org This process generates an acylphenyl radical, which can subsequently be trapped by solvents or other reagents. acs.org This photochemical reactivity opens up pathways for dehalogenation or other radical-mediated transformations.

Influence on Aromatic Substitution: The bromine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution. However, as an ortho-, para-director, it would direct any incoming electrophiles to the positions ortho to the bromine atom.

Furthermore, the electron-withdrawing nature of the para-bromophenyl group increases the electrophilicity of the adjacent carbonyl carbon, which, as discussed previously, enhances its reactivity towards nucleophiles and stabilizes the hydrate form. wikipedia.orglibretexts.org

Investigating Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides quantitative insight into the behavior of 1-(4-bromophenyl)-2,2-dihydroxyethanone.

Thermodynamic Parameters: The primary thermodynamic consideration is the equilibrium between the ketone and its gem-diol hydrate. wikipedia.org The equilibrium constant (Keq) for this reaction is a key parameter. While most simple ketones have a Keq value significantly less than 1, favoring the carbonyl form, the presence of the electron-withdrawing para-bromophenyl group is expected to increase the Keq, shifting the equilibrium more towards the diol. libretexts.orgcolby.edu The crystal structure of 1-(4-bromophenyl)-2,2-dihydroxyethanone has been determined in the context of research into the keto-enol thermodynamics of Breslow intermediates, underscoring its relevance in understanding the energetics of reactive intermediates. nih.gov

Reaction Kinetics: The rate of hydrate formation and dehydration can be significantly increased by acid or base catalysis. libretexts.org Kinetic studies on related bromophenyl ketones provide valuable data on other potential reactions. For example, the photoinduced C-Br bond cleavage in para-bromobenzophenone has been investigated, with measured quantum yields for its conversion to benzophenone (B1666685) being approximately 0.002–0.003. acs.org The triplet state cleavage rate for this process was determined to be in the range of 0.8–1.0 x 10⁵ s⁻¹, with a suggested activation enthalpy (ΔH‡) of around 10 kcal/mol. acs.org This information suggests that transformations involving the C-Br bond in 1-(4-bromophenyl)-2,2-dihydroxyethanone would have measurable and potentially synthetically useful kinetics.

A table summarizing kinetic data for a related process is shown below.

| Compound | Process | Parameter | Value | Reference |

|---|---|---|---|---|

| p-Bromobenzophenone | Photochemical C-Br Cleavage | Quantum Yield (Φ) | 0.002–0.003 | acs.org |

| p-Bromobenzophenone | Photochemical C-Br Cleavage | Triplet State Cleavage Rate (k) | 0.8–1.0 x 10⁵ s⁻¹ | acs.org |

| p-Bromobenzophenone | Photochemical C-Br Cleavage | Activation Enthalpy (ΔH‡) | ~10 kcal/mol | acs.org |

Computational Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, and the reactivity of molecules like 1-(4-bromophenyl)-2,2-dihydroxyethanone is well-suited for such analysis. Theoretical studies, often employing Density Functional Theory (DFT), can map potential energy surfaces, identify transition states, and calculate thermodynamic and kinetic parameters, providing a deeper understanding that complements experimental findings.

For instance, computational studies have been effectively used to explore the generation of gem-diols from various aldehydes, predicting their stability and reactivity in different chemical environments. researchgate.net Similarly, the mechanisms of complex transformations involving ketones, such as C-C bond activation, have been successfully modeled, revealing the role of intermediates and the driving forces of the reaction, such as aromatization. nih.govnih.gov

In the context of 1-(4-bromophenyl)-2,2-dihydroxyethanone, computational studies could be applied to:

Accurately predict the equilibrium constant for its hydration.

Model the transition states for nucleophilic additions to the carbonyl group.

Investigate the mechanism of palladium-catalyzed cross-coupling reactions at the C-Br position.

Elucidate the electronic state changes during the photochemical cleavage of the C-Br bond, such as the proposed conversion from a π,π* triplet state to a dissociative n,σ* state. acs.org

The literature on related compounds, such as the study on keto-enol thermodynamics of Breslow intermediates that included 1-(4-bromophenyl)-2,2-dihydroxyethanone, demonstrates the power of combining experimental work with computational analysis to achieve a comprehensive understanding of reaction mechanisms. nih.gov

Synthetic Utility of 1 4 Bromophenyl 2,2 Dihydroxyethanone As a Key Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The glyoxal (B1671930) functionality of 1-(4-bromophenyl)-2,2-dihydroxyethanone is a powerful tool for the synthesis of nitrogen-containing heterocycles. By reacting with various dinucleophiles, it serves as a reliable precursor for several important heterocyclic scaffolds.

While 3,3'-diindolylmethanes (DIMs) are typically formed from the reaction of indole (B1671886) with a simple aldehyde, the analogous reaction with an aryl glyoxal like 1-(4-bromophenyl)-2,2-dihydroxyethanone provides access to more complex derivatives. The electrophilic nature of the carbonyl carbons in the glyoxal moiety facilitates the acid-catalyzed electrophilic substitution of two indole molecules. The reaction proceeds at the C3 position of the indole rings, leading to the formation of a bis-indolyl derivative.

This reaction is significant as DIMs and their analogues are recognized for a range of biological activities. researchgate.netoaepublish.comnih.gov The use of 1-(4-bromophenyl)-2,2-dihydroxyethanone introduces both a keto group and a bromophenyl substituent at the central methane (B114726) bridge, creating a highly functionalized scaffold for further chemical exploration. The bromine atom, in particular, can be used in subsequent steps for creating more diverse structures via cross-coupling chemistry.

The imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) ring, is a privileged scaffold in medicinal chemistry. mdpi.comsrrjournals.com The synthesis of 5-substituted hydantoins can be efficiently achieved through the condensation of an aryl glyoxal with urea (B33335) or its derivatives. Research has demonstrated that 1,5-disubstituted hydantoins can be synthesized in good yields via a microwave-promoted, solvent-free condensation of aryl glyoxals and urea (or thiourea) using a polyphosphoric ester (PPE) as a reaction mediator. organic-chemistry.org

In this context, 1-(4-bromophenyl)-2,2-dihydroxyethanone serves as the aryl glyoxal component. The reaction with urea proceeds through a cyclocondensation mechanism to furnish 5-(4-bromophenyl)imidazolidine-2,4-dione. This method is advantageous due to its simplicity and efficiency. organic-chemistry.org The resulting product is a valuable intermediate for the development of novel therapeutic agents. nih.govresearchgate.net

Table 1: Synthesis of Heterocyclic Systems from 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Reactant(s) | Resulting Heterocyclic System | Key Reaction Type |

| Indole | Diindolylmethane Derivative | Electrophilic Substitution / Condensation |

| Urea | Imidazolidine-2,4-dione (Hydantoin) | Cyclocondensation |

| Hydrazine (B178648) | Pyridazine (B1198779) | Cyclocondensation |

Pyridazine and its derivatives are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which are of significant interest in medicinal and agrochemical research. wikipedia.org A fundamental and widely used method for constructing the pyridazine ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine. A variation of this method utilizes 1,2-dicarbonyl compounds, such as glyoxals, which react with hydrazine to form the corresponding pyridazine.

The reaction of 1-(4-bromophenyl)-2,2-dihydroxyethanone (which exists in equilibrium with its anhydrous 1,2-dicarbonyl form, 4-bromophenylglyoxal) with hydrazine hydrate (B1144303) leads directly to the formation of 3-(4-bromophenyl)pyridazine. This cyclocondensation reaction is typically straightforward and provides a direct entry into this important class of heterocycles. The resulting brominated pyridazine can be further modified, for instance, by using the bromine atom as a leaving group in nucleophilic aromatic substitution or as a handle in metal-catalyzed cross-coupling reactions.

Building Block for Complex Polyfunctional Molecules

The synthetic utility of 1-(4-bromophenyl)-2,2-dihydroxyethanone extends beyond the synthesis of simple heterocycles to its use as a foundational building block for more complex, polyfunctional molecules. Its value lies in the presence of two distinct and chemically addressable functional domains: the reactive glyoxal unit and the stable, yet functionalizable, bromophenyl ring.

This structural arrangement allows for a modular approach to synthesis. First, the glyoxal moiety can be used to construct a specific heterocyclic core, as detailed in the previous sections. Subsequently, the bromine atom on the phenyl ring can be exploited in a wide range of palladium-catalyzed cross-coupling reactions. These include, but are not limited to:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, linking the core structure to other aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

This sequential reactivity makes it possible to build large and complex molecular architectures from a relatively simple and commercially available starting material.

Strategies for Diversity-Oriented Synthesis Using 1-(4-Bromophenyl)-2,2-dihydroxyethanone

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate libraries of structurally diverse small molecules in an efficient manner. google.comnih.gov The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds, rather than focusing on a single target structure. 1-(4-bromophenyl)-2,2-dihydroxyethanone is an ideal substrate for DOS due to its orthogonal reactive sites.

A DOS strategy using this building block can be envisioned as follows:

Core Scaffolding: In the first stage, the glyoxal functionality is reacted with a panel of different reagents (e.g., indoles, ureas, hydrazines, anilines) to produce a collection of distinct heterocyclic cores, all bearing the common 4-bromophenyl tag. This is known as a reagent-based diversification approach.

Peripheral Functionalization: In the second stage, the bromine atom on each of these unique scaffolds is used as a handle for further diversification. By applying a range of cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) with a library of different coupling partners, a vast and structurally diverse matrix of final compounds can be generated. This is a functional group-based diversification.

This two-dimensional approach, combining scaffold diversity with peripheral diversity, allows for the rapid assembly of thousands of unique compounds from a single, versatile starting material, embodying the core principles of diversity-oriented synthesis. oaepublish.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromophenyl 2,2 Dihydroxyethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(4-Bromophenyl)-2,2-dihydroxyethanone, both ¹H and ¹³C NMR would provide definitive evidence for its structural connectivity.

In ¹H NMR spectroscopy, the proton signals are anticipated to appear in distinct regions corresponding to their chemical environments. The aromatic protons on the 1,4-disubstituted (para) benzene (B151609) ring are expected to present as a characteristic AA'BB' system, which often simplifies to two distinct doublets due to the strong electron-withdrawing and donating effects of the substituents. The two protons ortho to the carbonyl group (H-2 and H-6) would be deshielded and appear downfield, while the two protons ortho to the bromine atom (H-3 and H-5) would appear slightly more upfield. A single proton (methine) attached to the diol carbon (C2) would likely produce a singlet. The two hydroxyl protons of the gem-diol are also expected to produce a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with residual water in the solvent.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a separate signal. The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield. The carbon atoms of the phenyl ring would produce four distinct signals: one for the carbon bearing the bromo group, one for the carbon attached to the keto-diol moiety, and two for the ortho and meta carbons. The gem-diol carbon (C2) would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~190-195 |

| C2 (CH(OH)₂) | ~5.5-6.0 (s, 1H) | ~90-95 |

| C3/C5 (Aromatic CH) | ~7.6-7.7 (d, 2H) | ~132-133 |

| C4 (Aromatic C-Br) | - | ~128-130 |

| C1' (Aromatic C-C=O) | - | ~134-136 |

| C2'/C6' (Aromatic CH) | ~7.8-7.9 (d, 2H) | ~130-131 |

| OH | Variable (s, 2H) | - |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

The definitive solid-state structure of 1-(4-Bromophenyl)-2,2-dihydroxyethanone has been determined by single-crystal X-ray diffraction, confirming its existence as a stable geminal diol in the crystalline form. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

The compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes that are all perpendicular to each other. rsc.org The specific space group was identified as P c c 2. rsc.org The unit cell is the basic repeating unit of the crystal lattice and contains four molecules (Z = 4) of 1-(4-Bromophenyl)-2,2-dihydroxyethanone. rsc.org The diffraction data provides a clear picture of the molecular conformation and the packing of molecules within the crystal, which are stabilized by hydrogen bonding interactions involving the diol groups.

Table 2: Crystallographic Data for 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P c c 2 | rsc.org |

| a (Å) | 7.5391 | rsc.org |

| b (Å) | 19.828 | rsc.org |

| c (Å) | 5.4014 | rsc.org |

| α (°) | 90 | rsc.org |

| β (°) | 90 | rsc.org |

| γ (°) | 90 | rsc.org |

| Volume (ų) | 807.54 | rsc.org |

| Z | 4 | rsc.org |

Source: Crystallography Open Database (COD), entry 4130048, as reported in the Journal of the American Chemical Society, 2016. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 1-(4-Bromophenyl)-2,2-dihydroxyethanone (C₈H₇BrO₃), the calculated monoisotopic mass is 229.95786 Da. rsc.org

In addition to providing the molecular formula, HRMS coupled with fragmentation studies (MS/MS) can illuminate the structure of the molecule. The presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Upon electron ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of water: A neutral loss of 18 Da (H₂O) from the gem-diol.

Alpha-cleavage: Cleavage of the C1-C2 bond is expected to be a major fragmentation pathway, leading to the formation of a stable 4-bromobenzoyl acylium ion. This fragment would be highly characteristic and appear as an intense doublet at m/z 183/185.

Further fragmentation: The 4-bromobenzoyl cation could further lose a molecule of carbon monoxide (CO, 28 Da) to form a 4-bromophenyl cation at m/z 155/157.

Table 3: Predicted Key HRMS Fragments for 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Fragment Ion | Proposed Formula | m/z (⁷⁹Br/⁸¹Br) |

|---|---|---|

| [M]⁺ | [C₈H₇BrO₃]⁺ | 230/232 |

| [M-H₂O]⁺ | [C₈H₅BrO₂]⁺ | 212/214 |

| [M-CHO₂H]⁺ | [C₇H₄BrO]⁺ | 183/185 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

For 1-(4-Bromophenyl)-2,2-dihydroxyethanone, the FT-IR spectrum is expected to be dominated by several key absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups, with the broadening indicative of intermolecular hydrogen bonding in the solid state or in solution. The C=O stretching vibration of the ketone is expected to appear as a sharp, intense band around 1685 cm⁻¹. The exact position is influenced by the electron-withdrawing bromine atom and the adjacent diol. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the diol would likely be observed between 1150-1050 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric stretching of the C-Br bond would be expected to show strong signals. The carbonyl stretch would also be visible.

Table 4: Predicted Characteristic Vibrational Frequencies for 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (diol) | Stretching | 3600 - 3200 | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium (IR, Raman) |

| C=O (ketone) | Stretching | ~1685 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong (IR, Raman) |

| C-O (diol) | Stretching | 1150 - 1050 | Strong (IR) |

Theoretical and Computational Investigations of 1 4 Bromophenyl 2,2 Dihydroxyethanone

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 1-(4-bromophenyl)-2,2-dihydroxyethanone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its electronic properties.

The electronic structure is significantly influenced by the interplay between the electron-withdrawing bromine atom and the carbonyl group, and the electron-donating nature of the hydroxyl groups. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is expected to be localized primarily on the bromophenyl ring, reflecting its electron-rich character, while the LUMO would likely be centered on the dicarbonyl fragment, specifically the C=O bond, which acts as the primary electron acceptor.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For analogous aromatic ketones, this gap is typically in the range of 4-5 eV, and a similar value would be anticipated for 1-(4-bromophenyl)-2,2-dihydroxyethanone. The presence of the bromine atom is expected to slightly lower this gap compared to the unsubstituted phenylglyoxal (B86788) hydrate (B1144303).

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(4-Bromophenyl)-2,2-dihydroxyethanone

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | An indicator of chemical reactivity and stability. |

Conformational Analysis and Energy Landscapes

The flexibility of 1-(4-bromophenyl)-2,2-dihydroxyethanone arises from the rotation around the C-C single bonds. A detailed conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. The potential energy surface (PES) can be scanned by systematically rotating the key dihedral angles, such as the one between the phenyl ring and the carbonyl group, and the orientations of the hydroxyl groups.

The most stable conformation is likely to feature a near-planar arrangement between the phenyl ring and the carbonyl group to maximize π-conjugation. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen may lead to a slightly twisted conformation. The orientations of the two hydroxyl groups are governed by a complex network of intramolecular hydrogen bonds, both with each other and with the carbonyl oxygen.

Experimental validation for the solid-state conformation comes from X-ray crystallography. The crystal structure of 1-(4-bromophenyl)-2,2-dihydroxyethanone has been determined, providing precise bond lengths and angles in the crystalline state. nih.gov A comparison of the computationally predicted lowest energy conformer with the crystal structure can reveal the influence of packing forces in the solid state on the molecular geometry.

Table 2: Selected Experimental Crystal Structure Data for 1-(4-Bromophenyl)-2,2-dihydroxyethanone nih.gov

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Length | ~ 1.90 Å |

| C=O Bond Length | ~ 1.22 Å |

| C-C (ring-keto) Bond Length | ~ 1.48 Å |

| O-C-C-O Dihedral Angle | Varies with conformer |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of 1-(4-bromophenyl)-2,2-dihydroxyethanone. The calculated IR spectrum would show characteristic peaks for the C=O stretching vibration (typically around 1680-1700 cm⁻¹), the O-H stretching of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹), and the C-Br stretching (in the fingerprint region). Comparing the predicted spectrum with an experimental IR spectrum would allow for a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H NMR spectrum would show signals for the aromatic protons in the region of 7.5-8.0 ppm, with splitting patterns characteristic of a para-substituted benzene (B151609) ring. The proton of the CH(OH)₂ group would likely appear as a singlet further downfield. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (~190 ppm), the dihydroxy-substituted carbon (~95 ppm), and the aromatic carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, transitions such as the n → π* of the carbonyl group and the π → π* of the aromatic system would be expected.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical calculations can provide valuable insights into the reactivity and selectivity of 1-(4-bromophenyl)-2,2-dihydroxyethanone. Reactivity descriptors derived from DFT, such as the Fukui functions and local softness, can identify the most reactive sites in the molecule for nucleophilic and electrophilic attack.

The carbonyl carbon is expected to be the primary electrophilic site, susceptible to attack by nucleophiles. The oxygen atoms of the hydroxyl and carbonyl groups are the main nucleophilic centers. The aromatic ring can undergo electrophilic substitution, with the bromine atom acting as a deactivating but ortho-, para-directing group.

Modeling reaction mechanisms, such as the oxidation or reduction of the carbonyl group, or its condensation with other molecules, can be achieved by locating the transition states and calculating the activation energies. This would provide a quantitative understanding of the reaction kinetics and the factors controlling the selectivity of different reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of 1-(4-bromophenyl)-2,2-dihydroxyethanone in a solvent environment, providing a dynamic picture of solute-solvent interactions. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD simulations can track the trajectories of all atoms over time.

These simulations are particularly useful for understanding how the solvent influences the conformational equilibrium of the molecule. The relative energies of different conformers can change significantly in solution compared to the gas phase due to preferential solvation. The formation and dynamics of hydrogen bonds between the hydroxyl groups of the solute and solvent molecules can be analyzed in detail.

Furthermore, MD simulations can be used to calculate properties such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell structure. The diffusion coefficient and other transport properties of the molecule in solution can also be determined from these simulations.

Derivatization and Functionalization Strategies for 1 4 Bromophenyl 2,2 Dihydroxyethanone

Transformations of the Dihydroxyethyl Group

The 1,2-dicarbonyl functionality, present in its hydrated gem-diol form, is the most reactive site for transformations. The primary reaction of this group is condensation with 1,2-diamines to form heterocyclic structures.

A cornerstone reaction is the synthesis of quinoxalines through condensation with o-phenylenediamines. chim.itlibretexts.org This reaction proceeds by reacting 1-(4-bromophenyl)-2,2-dihydroxyethanone with a substituted or unsubstituted o-phenylenediamine (B120857). The reaction is typically carried out in a suitable solvent like a mixture of ethanol (B145695) and water and can be catalyzed by acids or iodine, sometimes under microwave irradiation to expedite the process. anr.fr The initial step involves the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline (B1680401) ring system. For instance, the reaction with o-phenylenediamine yields 6-bromo-2-phenylquinoxaline. If a substituted diamine like 4-methyl-o-phenylenediamine is used, the corresponding methyl-substituted quinoxaline is formed. symbiosisonlinepublishing.com

This transformation is highly efficient and serves as a gateway to a vast array of functionalized quinoxaline derivatives, as the resulting bromo-substituted quinoxaline can undergo further modifications.

Modifications of the Bromo-Aromatic Ring

The bromine atom on the phenyl ring is a versatile handle for introducing a variety of functional groups, primarily through cross-coupling reactions, but also via nucleophilic aromatic substitution (SNA_r).

Nucleophilic aromatic substitution on the bromo-aromatic ring, particularly after its incorporation into the quinoxaline structure, allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles. These reactions are typically facilitated by the electron-withdrawing nature of the quinoxaline ring system, which activates the aryl bromide towards nucleophilic attack. libretexts.orgopenstax.orgmasterorganicchemistry.com For example, amination can be achieved by reacting the bromoquinoxaline with various amines. researchgate.netgeorgiasouthern.edu Another important modification is cyanation, where the bromo group is replaced by a cyano group using reagents like copper(I) cyanide or through palladium-catalyzed methods. This introduces a valuable nitrile functionality that can be further elaborated into amides, carboxylic acids, or other nitrogen-containing heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The primary derivative, 6-bromoquinoxaline (B1268447), is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the 6-bromoquinoxaline with a variety of organoboron reagents (boronic acids or esters) to form new C-C bonds. lumenlearning.comnih.gov The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₃PO₄ or Na₂CO₃. google.com This method allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 6-position of the quinoxaline core. masterorganicchemistry.comjmaterenvironsci.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Aromatics

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 6-Bromoquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Phenylquinoxaline | High |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) | K₂CO₃ | Water (Microwave) | 4-Acetylbiphenyl | 95 |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | 5-Phenylindole | High |

| o-Bromoaniline | Benzylboronic acid ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 2-Benzylaniline | 85 |

Heck-Mizoroki Reaction: This reaction couples 6-bromoquinoxaline with alkenes to introduce vinyl groups. chim.itsymbiosisonlinepublishing.com The reaction is catalyzed by a palladium complex and requires a base, such as triethylamine (B128534) (TEA). chemicalbook.com The Heck reaction is highly valuable for synthesizing styrenyl-quinoxalines and other unsaturated derivatives, which are important precursors for polymers and functional materials. openstax.orgcymitquimica.com

Table 2: Examples of Heck Reactions with Bromo-Aromatics

| Aryl Bromide Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 6-Bromo-1H-indazole | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | TEA | Silica Gel (Ball-milling) | n-Butyl 3-(1H-indazol-6-yl)acrylate | 94 |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | Stilbene | High |

| 4-Bromoacetophenone | Styrene | Palladacycle phosphine (B1218219) ylide | K₂CO₃ | N/A | 4-Styrylacetophenone | High |

Other important palladium-catalyzed reactions include the Sonogashira coupling for introducing alkyne moieties and the Buchwald-Hartwig amination for forming C-N bonds with a wide range of amines. researchgate.net

Synthesis of New Functional Materials and Advanced Intermediates

The derivatization strategies outlined above transform 1-(4-bromophenyl)-2,2-dihydroxyethanone into a variety of valuable compounds with applications in materials science and medicinal chemistry.

Functional Materials: Quinoxaline derivatives are known for their unique photophysical properties. symbiosisonlinepublishing.com Diaryl-substituted quinoxalines, synthesized via Suzuki coupling of the bromoquinoxaline intermediate, are investigated as host materials for organic light-emitting diodes (OLEDs). anr.frnih.gov The extended π-conjugated systems of these molecules can be tuned to achieve desired electronic and luminescent characteristics, making them suitable for use in the emissive or charge-transport layers of OLED devices. jmaterenvironsci.comdergipark.org.trresearchgate.net Polymer-supported quinoxalines are also being explored for various applications.

Advanced Intermediates: The quinoxaline scaffold is a common feature in many biologically active compounds. cymitquimica.comnih.gov Derivatives of 6-bromoquinoxaline are used as key intermediates in the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents. nih.gov The ability to introduce diverse substituents through cross-coupling and nucleophilic substitution reactions allows for the creation of large libraries of compounds for drug discovery and development. For example, aminated quinoxalines are precursors to potent kinase inhibitors and other therapeutic agents. researchgate.netnih.gov

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Gaps in Research

Current research has established the fundamental properties of 1-(4-Bromophenyl)-2,2-dihydroxyethanone, which exists as the stable hydrate (B1144303) of the corresponding α-ketoaldehyde, 4-bromophenylglyoxal. Its crystal structure has been elucidated, providing a solid foundation for understanding its three-dimensional conformation.

Emerging Trends in the Chemistry of Aromatic α,α-Dihydroxyketones

The broader class of aromatic α,α-dihydroxyketones, or aryl glyoxal (B1671930) hydrates, is experiencing a resurgence of interest, driven by their utility as versatile building blocks in multicomponent reactions. researchgate.netrsc.org These reactions offer efficient pathways to complex molecular architectures from simple precursors in a single step. A notable trend is their application in the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org The reactivity of the dual carbonyl functionalities, one in its hydrated form, allows for a range of selective transformations.

Potential Avenues for Future Methodological and Application-Oriented Research

Future research on 1-(4-Bromophenyl)-2,2-dihydroxyethanone and its analogs could be highly fruitful. Methodologically, the development of a robust and well-documented synthesis protocol, including a complete set of spectroscopic data, is a crucial first step.

Application-oriented research could focus on several key areas:

Multicomponent Reactions: Exploring the utility of 1-(4-Bromophenyl)-2,2-dihydroxyethanone in a wider array of multicomponent reactions to generate novel and potentially bioactive heterocyclic scaffolds. The bromine atom provides a useful handle for further functionalization through cross-coupling reactions.

Asymmetric Catalysis: The development of enantioselective reactions involving this prochiral molecule could lead to the synthesis of valuable chiral building blocks.

Medicinal Chemistry: Given that many brominated organic compounds exhibit biological activity, and that α-hydroxy and α-keto functionalities are present in many natural products and pharmaceuticals, this compound could serve as a precursor for the synthesis of new therapeutic agents. rsc.org

Materials Science: The aromatic ring and the reactive carbonyl groups suggest potential applications in the synthesis of novel polymers or functional materials.

Broader Impact on Synthetic Organic Chemistry

The study of seemingly simple molecules like 1-(4-Bromophenyl)-2,2-dihydroxyethanone contributes significantly to the broader landscape of synthetic organic chemistry. A deeper understanding of its reactivity and potential as a building block enriches the synthetic chemist's toolbox. The exploration of its use in multicomponent and catalytic reactions aligns with the ongoing drive for more efficient and sustainable chemical synthesis. Ultimately, detailed investigations into such fundamental molecules pave the way for innovation in the synthesis of complex and valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Bromophenyl)-2,2-dihydroxyethanone, and what reaction conditions optimize yield?

- Methodology :

- Oxidative bromination : Start with acetophenone derivatives. Use ammonium bromide (NH₄Br) and oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetonitrile under reflux (60–80°C) to introduce bromine selectively at the para position .

- Dihydroxylation : Employ Sharpless asymmetric dihydroxylation (AD-mix β) with catalytic osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQ)₂PHAL) in tert-butanol/water (1:1) at 0°C to generate vicinal diols .

- Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Bromination | 72–85 | ≥98% | NH₄Br, oxone |

| Dihydroxylation | 65–78 | 95–97% | OsO₄, AD-mix β |

Q. How is 1-(4-Bromophenyl)-2,2-dihydroxyethanone characterized structurally?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 12.3° between phenyl and ketone planes) .

- NMR spectroscopy : Assign peaks using ¹H (δ 7.6–7.8 ppm for aromatic H) and ¹³C NMR (δ 192 ppm for ketone C=O; δ 72 ppm for diol -OH) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can experimental design resolve them?

- Contradictions :

- Antimicrobial assays show MIC values ranging from 8 µg/mL (vs. S. aureus) to >128 µg/mL (vs. E. coli), suggesting strain-specific activity .

- Discrepancies in cytotoxicity (IC₅₀: 12–45 µM) across cancer cell lines (e.g., MCF-7 vs. HepG2) may arise from assay conditions (e.g., serum concentration, exposure time) .

- Resolution Strategies :

- Standardize protocols: Use CLSI guidelines for antimicrobial testing; fix serum at 10% for cytotoxicity .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (3–5 replicates).

Q. How does computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina with CYP3A4 (PDB: 1TQN). Key interactions: Br forms halogen bonds with Phe-304 (distance: 3.2 Å); diol -OH hydrogen-bonds to Thr-309 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å after equilibration) .

- Key Findings :

| Parameter | Value | Implication |

|---|---|---|

| ΔG (kcal/mol) | -9.2 | High affinity |

| Ki (nM) | 220 | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.